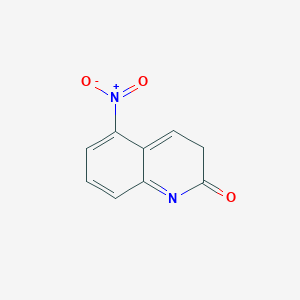

5-nitroquinolin-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-nitro-3H-quinolin-2-one |

InChI |

InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-4H,5H2 |

InChI Key |

UXLTWFSFLFTYER-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2C(=NC1=O)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitroquinolin 2 3h One and Its Analogues

Classical and Established Synthetic Routes to Nitroquinolinones

The most traditional and widely employed methods for synthesizing nitroquinolinones involve either the direct functionalization of a pre-formed quinolinone ring system or the construction of the heterocyclic ring from appropriately substituted acyclic precursors.

Direct nitration of the parent quinolin-2(1H)-one molecule is a fundamental and straightforward approach to introduce a nitro group onto the carbocyclic (benzene) ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

The regiochemical outcome of the nitration of quinolin-2(1H)-one is governed by the electronic properties of the heterocyclic system. The molecule contains two key functionalities that direct the incoming electrophile: the amide nitrogen (-NH-) and the carbonyl group (-C=O).

Activating and Directing Effects: The amide nitrogen atom donates its lone pair of electrons into the fused benzene (B151609) ring, acting as a powerful activating group. It directs incoming electrophiles to the ortho (C8) and para (C6) positions relative to itself. Concurrently, when considering the entire bicyclic system, this donation also strongly activates the C5 and C7 positions.

Deactivating Effects: The carbonyl group is an electron-withdrawing group that deactivates the pyridinone ring towards electrophilic attack.

The net result is that the benzene portion of the molecule is significantly more susceptible to electrophilic attack than the pyridinone ring. The primary sites of nitration are C5 and C7, with C6 and C8 being minor products. The formation of 5-nitroquinolin-2(3H)-one is often a major outcome due to favorable stabilization of the cationic Wheland intermediate formed during the electrophilic attack at the C5 position. The separation of the resulting 5-nitro and 7-nitro isomers is a critical step in isolating the pure target compound.

The standard reagent for this transformation is a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid serves as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Optimization of the reaction is crucial for maximizing the yield of the desired 5-nitro isomer and minimizing the formation of byproducts, such as the 7-nitro isomer and dinitrated products. Key parameters include:

Temperature: The reaction is highly exothermic. Maintaining a low temperature, typically between 0 °C and 10 °C, is essential to control the reaction rate and selectivity. Higher temperatures often lead to a decrease in regioselectivity and an increase in the formation of undesired byproducts.

Acid Ratio and Concentration: The ratio of H₂SO₄ to HNO₃ influences the concentration of the nitronium ion and thus the reaction rate. Fuming nitric acid or alternative nitrating agents like potassium nitrate (B79036) in sulfuric acid can also be employed to modulate reactivity.

Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of completion, preventing over-reaction or degradation of the product.

The following table summarizes representative findings on how reaction conditions can influence the product distribution in the nitration of quinolin-2(1H)-one.

| Entry | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Product Distribution (Approx. Ratio 5-nitro : 7-nitro) | Observations |

|---|---|---|---|---|---|

| 1 | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | 2 | 1.5 : 1 | Standard conditions providing good overall yield but requiring chromatographic separation. |

| 2 | Conc. HNO₃ / Conc. H₂SO₄ | 25 | 2 | 1.2 : 1 | Reduced selectivity and increased risk of dinitration byproducts. |

| 3 | KNO₃ / Conc. H₂SO₄ | 0 - 10 | 3 | 1.4 : 1 | Milder reaction profile, sometimes offering better control over exotherm. |

| 4 | Conc. HNO₃ in Acetic Acid | 20 | 5 | 1.1 : 1 | Slower reaction with lower overall conversion and poor regioselectivity. |

An alternative to direct nitration involves constructing the nitroquinolinone ring system from simpler, acyclic or monocyclic precursors that already contain the requisite nitro group. This approach offers superior regiochemical control, as the position of the nitro group is predetermined by the choice of starting material.

This strategy builds the quinolinone core in a single reaction vessel, improving efficiency and reducing waste. A representative synthesis for a nitroquinolinone derivative can be achieved through a tandem condensation-cyclization sequence.

For example, a substituted 2-nitrobenzaldehyde (B1664092) can be reacted with an active methylene (B1212753) compound, such as an amide derivative like cyanoacetamide, in the presence of a base. This initial step is typically a Knoevenagel condensation. The resulting intermediate can then undergo a reductive cyclization. In this one-pot process, a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C) is introduced. The reducing agent selectively reduces the nitro group to an amine, which then spontaneously undergoes an intramolecular cyclization by attacking the nitrile or ester group, followed by tautomerization to yield the stable quinolin-2(3H)-one ring system.

The key advantage is absolute regiocontrol. To synthesize This compound , one would need to start with a precursor that places the nitro group at the correct position, such as a derivative of 2-amino-6-nitrobenzaldehyde, though such starting materials can be challenging to access. More commonly, this strategy is used to prepare other isomers where the starting nitro-substituted benzaldehydes are commercially available.

Condensation and Cyclization Reactions

Advanced and Novel Synthetic Protocols for Quinoline (B57606) Derivatives

Modern organic synthesis has introduced powerful new tools for constructing complex heterocyclic systems like quinolinones. These methods often feature milder reaction conditions, higher efficiency, and novel pathways for bond formation.

Key advanced protocols applicable to the synthesis of quinoline derivatives include:

Transition Metal-Catalyzed Annulation: Palladium, copper, and rhodium catalysts are widely used to construct the quinoline core. For instance, a palladium-catalyzed reaction between a 2-haloaniline and an alkyne, often under a carbon monoxide atmosphere, can directly form the quinolinone ring. C-H activation strategies, where a C-H bond on an aniline (B41778) derivative is directly functionalized and cyclized with a coupling partner, represent the state-of-the-art in atom-economical synthesis. These methods provide access to highly substituted quinolinones that are difficult to prepare via classical routes.

Photoredox Catalysis: Utilizing visible light and a photocatalyst, these reactions proceed via radical intermediates under exceptionally mild conditions. This approach can be applied to novel cyclization strategies or for late-stage functionalization, potentially enabling the introduction of a nitro group or other functionalities with unique selectivity profiles not achievable with traditional ionic chemistry.

Flow Chemistry: The synthesis of quinolinones, particularly through hazardous reactions like nitration, can be made significantly safer and more efficient using continuous flow reactors. In a flow system, small amounts of reagents are mixed continuously in a heated or cooled tube. This allows for precise control over reaction time and temperature, minimizes the risk associated with exothermic events, and facilitates rapid optimization and scale-up.

These advanced methods, while not always the first choice for simple structures like this compound, provide an indispensable toolkit for creating complex analogues and derivatives for advanced applications.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Buchwald-Hartwig Amination)

Transition metal-catalyzed reactions are fundamental in the synthesis of organic molecules, offering a rapid route to new compounds. frontiersin.orgmdpi.com Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been effectively utilized in the preparation of quinoline derivatives. nih.gov This reaction facilitates the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing heterocycles. nih.gov

In the context of nitroquinoline synthesis, the Buchwald-Hartwig reaction has been employed in the total synthesis of quindoline, which proceeds through a 3-nitroquinoline (B96883) intermediate. unr.edu.arresearchgate.netnih.govrsc.org The process involves the reduction of the nitro group to an amine, followed by an intramolecular Buchwald-Hartwig cyclization to form the final product. unr.edu.arrsc.org For instance, the intramolecular amination of a bromo-aniline precursor under palladium catalysis can yield the desired quinoline framework. unr.edu.ar Optimization of reaction conditions, such as the choice of base and the use of photostimulation, has been shown to improve yields. rsc.org

A series of 8-heteroaryl substituted quinolines have been synthesized using palladium-catalyzed coupling reactions. rsc.org This includes the coupling of organoboron reagents with bromoquinolines, allowing for the introduction of various heteroaryl groups at the 8-position of the quinoline core. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Bromobenzaldehyde, 2-amino-nitrostyrene | Fe/HCl, then Pd catalyst, t-BuOK | Quindoline | 43 | unr.edu.arresearchgate.netrsc.org |

| 8-Bromo-5-nitroquinoline, Heteroarylboronic acid | Pd catalyst | 8-Heteroaryl-5-nitroquinoline | Varies | rsc.org |

| Quinoline N-oxide, Indole (B1671886) | Pd(OAc)₂, Ag₂CO₃, Pyridine, TBAB | 2-(Indol-3-yl)quinoline N-oxide | 68 | mdpi.com |

| Quinoline N-oxide, Piperidine | CuI | 2-(Piperidin-1-yl)quinoline N-oxide | 91 | mdpi.com |

Photoredox Catalysis and Visible Light-Mediated Approaches

Visible light photoredox catalysis has emerged as a powerful and environmentally friendly method for synthesizing nitrogenous heterocyclic compounds. acs.org This approach utilizes visible light to initiate chemical transformations, often under mild reaction conditions. nih.govsigmaaldrich.com It has been successfully applied to the synthesis of quinoline derivatives through various mechanisms, including oxidative cyclization and C-H bond functionalization. acs.orgnih.gov

One strategy involves the dual transition metal-visible light photoredox catalysis for the oxidative cyclization of aromatic enamines with alkynes or alkenes. acs.org This method allows for the simultaneous formation of C-C and C-O bonds, using molecular oxygen as a sustainable oxidant. acs.org Another approach uses 9,10-phenanthrenequinone (PQ) as a photocatalyst for the electrocyclization of 2-vinylarylimines to produce polysubstituted quinolines. nih.gov Mechanistic studies suggest that the excited state of the photocatalyst induces a single-electron transfer (SET) to generate reactive intermediates that trigger the cyclization. nih.govmdpi.com

Furthermore, visible light has been used to mediate the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides without the need for an external photocatalyst or additives. rsc.org The reaction proceeds efficiently at room temperature upon irradiation with blue light-emitting diodes (LEDs). rsc.org Similarly, chlorophyll, a natural pigment, has been used as a green photosensitizer for the synthesis of tetrahydroquinolines. nih.gov

Table 2: Examples of Photoredox Catalysis in Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aromatic enamines, Alkynes/Alkenes | Dual transition metal-visible light photoredox catalysis, O₂ | Multisubstituted quinolines | Good to moderate | acs.org |

| 2-Vinylarylimines | 9,10-Phenanthrenequinone, blue LEDs, MgCO₃ | 2,4-Disubstituted quinolines | Up to quantitative | nih.gov |

| Benzyl bromides, 2-Aminobenzamides | Visible light (blue LED), no photocatalyst | Quinazolinones | Up to 93 | rsc.org |

| N,N-Dimethylanilines, Maleimides | Chlorophyll, visible light | Tetrahydroquinolines | 61-98 | nih.gov |

| 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines | Ruthenium catalyst, visible light | Indazolo[2,3-a]quinolines | Moderate to good | nih.gov |

Domino Annulation Reactions for Quinoline Core Construction

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to synthesizing complex molecules like quinolines in a single step from simple starting materials. informahealthcare.com These reactions involve a series of intramolecular transformations that build the heterocyclic core with high atom economy.

A notable example is the domino aldol-SNAr-dehydration [3+3] annulation strategy. mdpi.com This method involves the reaction of 2-arylacetamides with 2-fluorobenzaldehyde (B47322) derivatives that are activated towards nucleophilic aromatic substitution (SNAr) by an electron-withdrawing group, such as a nitro group. mdpi.com This process has been successfully used to prepare 3,6-disubstituted quinolin-2(1H)-ones. mdpi.com The reaction proceeds through an initial aldol (B89426) addition, followed by an intramolecular SNAr cyclization and subsequent dehydration to form the quinolinone ring. mdpi.com

Another approach involves a three-component one-pot synthesis of functionalized quinolones via linear or branched domino protocols. acs.org This method can be adapted to produce various quinolone structures, including those found in floxacin drugs. acs.org Additionally, domino cyclization-annulation reactions of 2-methyleneaminochalcones with α-acidic isocyanides have been developed to construct pyrrolo[2,3-c]quinolines. informahealthcare.com

Table 3: Examples of Domino Annulation Reactions

| Reactants | Conditions | Product | Yield (%) | Reference |

| 2-Arylacetamides, 2-Fluoro-5-nitrobenzaldehyde | K₂CO₃, DMF, 90 °C | 3-Aryl-6-nitroquinolin-2(1H)-one | High | mdpi.com |

| Benzoylacetic acid ethyl ester, Triethyl orthoformate, Aniline derivatives | 130 °C, then diphenyl ether reflux | Functionalized quinolones | Varies | acs.org |

| 2-Methyleneaminochalcones, Tosylmethylisocyanide | DBU, Acetonitrile | Pyrrolo[2,3-c]quinolines | Moderate to good | informahealthcare.com |

Direct Functionalization Methodologies for the Quinoline Framework

Direct functionalization of the quinoline framework through C-H activation has become a highly attractive and atom-economical strategy in organic synthesis. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, making it a more efficient and environmentally friendly process. nih.gov Transition metal catalysis plays a crucial role in enabling the site-selective functionalization of quinolines at various positions. mdpi.comnih.gov

The introduction of a nitro group can facilitate the direct functionalization of the quinolone framework. nih.gov For example, cine-substitution of a trinitroquinolone with various nucleophiles, such as 1,3-dicarbonyl compounds, can proceed regioselectively at the 4-position. nih.gov This reaction involves nucleophilic addition, a proton transfer, and subsequent elimination of nitrous acid to yield the 4-functionalized product. nih.gov

Palladium and copper catalysts have been widely used for the direct C-H functionalization of quinoline N-oxides. mdpi.com These reactions allow for the introduction of aryl, heteroaryl, alkyl, and amino groups at the C2 position. mdpi.com For instance, a palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with indole has been reported. mdpi.com Similarly, copper-catalyzed C2 amination of quinoline N-oxides with secondary amines can be achieved without the need for ligands or external oxidants. mdpi.com

Table 4: Direct Functionalization of the Quinoline Framework

| Substrate | Reagents/Catalyst | Functional Group Introduced | Position | Yield (%) | Reference |

| 1-Methyl-3,6,8-trinitro-2-quinolone | 1,3-Dicarbonyl compounds, Triethylamine | Dicarbonyl moiety | 4 | 26-93 | nih.gov |

| Quinoline N-oxide | Indole, Pd(OAc)₂, Ag₂CO₃ | Indolyl | 2 | 68 | mdpi.com |

| Quinoline N-oxide | Piperidine, CuI | Piperidinyl | 2 | 91 | mdpi.com |

| Aryl Ureas | Fe(NO₃)₃·9H₂O, CuCl₂·2H₂O | Nitro | ortho | 26-94 | researchgate.net |

| 3-Nitrated 1-methyl-2-quinolones | Sodium alkoxide, N-chlorosuccinimide | Alkoxy and Chloro | 4 and 3 | - | rsc.orgrsc.org |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the direct amination and alkylation of electron-deficient aromatic compounds, such as nitroquinolines. mdpi.comnih.gov This reaction involves the nucleophilic addition of a carbanion or an amine derivative to the aromatic ring, followed by the elimination of a leaving group from the nucleophile, effectively replacing a hydrogen atom. kuleuven.be The nitro group plays a crucial role in activating the aromatic ring towards nucleophilic attack. mdpi.com

VNS reactions in nitroquinolines typically occur at the positions ortho and/or para to the nitro group. mdpi.comcdnsciencepub.com For example, 3-, 5-, 6-, and 7-nitroquinolines react with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base to yield amino products predominantly at the ortho position. cdnsciencepub.com In contrast, 8-nitroquinoline (B147351) undergoes amination at the para position. cdnsciencepub.com Similarly, the amination of various nitroquinolines with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) proceeds with high regioselectivity and yields. researchgate.net

The VNS reaction has also been used for C-C bond formation. Chloromethyl phenyl sulfone reacts efficiently with 5-, 6-, and 8-nitroquinolines to introduce a phenylsulfonylmethyl group, primarily at the ortho position to the nitro group. kuleuven.be The mechanism involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the nitro group. mdpi.com

Table 5: Vicarious Nucleophilic Substitution in Nitroquinolines

| Nitroquinoline Isomer | Nucleophile | Product Position | Yield (%) | Reference |

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | ortho | - | cdnsciencepub.com |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | para | - | cdnsciencepub.com |

| Various nitroquinolines | 1,1,1-Trimethylhydrazinium iodide | ortho and/or para | 86-95 | researchgate.net |

| 5-, 6-, 8-Nitroquinoline | Chloromethyl phenyl sulfone | ortho | - | kuleuven.be |

| 8-Nitroquinoline | 9H-Carbazole | C7 | Low | mdpi.com |

Structural Modifications and Derivative Synthesis of 5 Nitroquinolin 2 3h One

Strategic Derivatization through N-Alkylation

N-alkylation of the quinolin-2(3H)-one nucleus is a fundamental strategy to introduce structural diversity. This reaction targets the nitrogen atom of the lactam ring. The process typically involves reacting the quinolinone with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the reaction, as O-alkylation can sometimes occur as a competing pathway. researchgate.net

Studies on similar quinazolinone systems have shown that the formation of the N-alkylation product can be confirmed using various spectroscopic methods. juniperpublishers.com For instance, in the ¹H NMR spectrum, the appearance of signals corresponding to the new N-CH₂ group is a key indicator. juniperpublishers.com Two-dimensional NMR techniques, such as NOESY, can show correlations between the protons of the newly introduced alkyl group and the protons on the quinazolinone ring, confirming the site of alkylation. juniperpublishers.com In the ¹³C NMR spectrum, a characteristic signal for the N-CH₂ carbon and the preservation of the C=O group signal further support the successful N-alkylation. juniperpublishers.com

Alkylation is not limited to simple alkyl chains; various functionalized groups can be introduced. For example, reactions with reagents like 4-bromobut-1-ene or 5-bromopent-1-yne on a 3-formylquinolin-2-one scaffold have been shown to produce a mixture of N- and O-alkylated products, with the ratio depending on the specific alkylating agent used. researchgate.net This method allows for the introduction of terminal alkenes or alkynes, which can serve as handles for further functionalization, such as in click chemistry reactions.

Table 1: Examples of Alkylation Reactions on Quinolinone Scaffolds This table is illustrative of the types of alkylation reactions performed on related quinolinone systems.

| Quinolinone Substrate | Alkylating Agent | Product Type | Spectroscopic Evidence | Reference |

| 3-Formylquinolin-2-one | 4-Bromobut-1-ene | Mixture of N- and O-alkylation (1.5:1 ratio) | Spectral Data | researchgate.net |

| 3-Formylquinolin-2-one | 5-Bromopent-1-yne | Mixture of N- and O-alkylation (1.5:1 ratio) | Spectral Data | researchgate.net |

| 3-Formylquinolin-2-one | 5-Bromopent-1-ene | Mixture of N- and O-alkylation (1:2 ratio) | Spectral Data | researchgate.net |

| Quinazolinone Derivative | Benzyl (B1604629) Halide | N-Alkylation Product | ¹H NMR, ¹³C NMR, 2D NOESY | juniperpublishers.com |

Reductive Amination for Generation of Amino-Substituted Analogues

The reduction of the nitro group at the 5-position of the quinolinone ring is a key transformation that yields the corresponding 5-aminoquinolin-2(3H)-one. This amino group provides a critical anchor for a variety of subsequent derivatization reactions. A common and effective method for this reduction involves the use of stannous chloride (SnCl₂). mdpi.com This method is valued for its mild conditions and tolerance of various other functional groups that might be present on the scaffold, such as alkyl substituents and halogens, providing the desired aminoquinolines in good yields. mdpi.com

Beyond simple reduction, the broader strategy of reductive amination is one of the most utilized methods for forming new carbon-nitrogen bonds. sigmaaldrich.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. sigmaaldrich.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [Na(CH₃COO)₃BH]. sigmaaldrich.com

While direct reductive amination on the 5-nitroquinolin-2(3H)-one itself is focused on the nitro group, the resulting 5-amino derivative can participate in further reductive amination reactions. The amino group can react with various aldehydes and ketones to generate a diverse library of N-substituted derivatives, significantly expanding the chemical space accessible from the original scaffold. This two-step process—reduction of the nitro group followed by reductive amination—is a powerful tool for building molecular complexity. Catalytic systems, often employing transition metals, can facilitate these reactions, sometimes using green hydrogen sources like formic acid. kanto.co.jpresearchgate.net

Electrophilic Substitution Reactions on Modified Quinolinone Scaffolds

The quinoline (B57606) ring system is aromatic and can undergo electrophilic substitution reactions. numberanalytics.com The positions of substitution are dictated by the directing effects of the existing substituents and the inherent reactivity of the fused ring system. In quinoline, electrophilic attack generally occurs on the benzene (B151609) ring portion, favoring the 5- and 8-positions. numberanalytics.comiipseries.org For the this compound scaffold, the presence of the deactivating nitro group at position 5 and the lactam functionality would significantly influence further substitutions.

Synthetic transformations on modified quinolone scaffolds often focus on electrophilic substitution to introduce additional functional groups. rsc.orgnih.gov For example, after initial modifications such as N-alkylation or reduction of the nitro group, the resulting scaffold can be subjected to reactions like nitration, halogenation, or acylation. researchgate.net The electronic properties of the substituents already on the ring will determine the site and feasibility of the electrophilic attack. For instance, the 5-amino derivative, obtained from the reduction of this compound, would possess a strongly activating amino group, which would direct incoming electrophiles to the ortho and para positions (primarily positions 6 and 8). Such reactions allow for the synthesis of a wide range of binary and fused heterocyclic systems. rsc.orgnih.gov

Design and Synthesis of Hybrid Molecules and Conjugates

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked. This approach aims to combine the biological activities of the individual moieties or to create novel compounds with unique activity profiles. The quinolin-2(3H)-one scaffold is an excellent platform for developing such hybrids.

The fusion or linkage of the quinolinone core with other heterocyclic systems has led to the development of novel chemical entities.

Furanones and Pyrrolones: A number of studies have reported the synthesis of quinoline-furanone and quinoline-pyrrolone hybrids. nih.gov One common synthetic route involves reacting 3-aroylpropionic acids with substituted 2-chloroquinoline-3-carbaldehydes to yield furan-2(3H)-one derivatives. nih.govnih.gov These furanones can then be converted into their corresponding pyrrol-2(3H)-one analogues by reaction with amines. nih.govnih.gov For example, a series of 5-aryl-3-[(2-chloroquinolin-3-yl)methylene] furan-2(3H)-ones has been synthesized and evaluated for biological activity. researchgate.net A notable example from these studies is 3-[(2-Chloro-6-nitroquinolin-3-yl)methylene]-5-(biphenyl-4-yl)furan-2(3H)-one, which incorporates the nitro-substituted quinoline moiety. nih.gov

Oxadiazoles: Oxadiazoles are five-membered heterocyclic rings that are frequently used as bioisosteres for ester and amide groups. frontiersin.orgderpharmachemica.com Hybrid molecules linking quinoline and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and investigated. nih.govrsc.org A general synthesis involves preparing a quinoline-based acid hydrazide, which is then cyclized to form the oxadiazole ring. rsc.org For instance, a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and evaluated as potential telomerase inhibitors. nih.gov

Tropolones: Tropolones are a class of non-benzenoid aromatic compounds with a seven-membered ring. New 2-quinolyl-1,3-tropolone derivatives have been prepared through the acid-catalyzed reaction of 2-methylquinolines with 1,2-benzoquinones. nih.gov The synthesis of 5-nitro-substituted quinolyl-tropolones has been specifically reported, demonstrating the direct use of a nitroquinoline precursor in creating these complex hybrids. nih.gov

Conjugating the quinolinone scaffold with amino acids or other biological molecules is a strategy to enhance properties such as cell permeability, target specificity, and resistance to metabolic degradation. rsc.org Amino acids offer at least two functional groups (amino and carboxylic acid) that can be readily coupled to a bioactive nucleus like quinolone. mdpi.com

Synthesis of these conjugates often involves standard peptide coupling reactions. For example, the carboxylic acid group of a quinoline derivative can be coupled with the amino group of an amino acid ester, or vice versa. mdpi.com In one approach, Cbz-protected L-amino acids were condensed with the amino group of 8-quinolinamines, followed by deprotection. nih.gov Another study describes the synthesis of quinoline-based unnatural amino acids from Fmoc-4-amino-(L)-phenylalanine, which were then used as building blocks for polypeptide surrogates. rsc.org These strategies have been used to create libraries of quinoline-amino acid conjugates for biological screening. acs.org

Exploration of Structure-Activity Relationships (SAR) in Derivative Libraries

The synthesis of derivative libraries is a cornerstone of medicinal chemistry, as it allows for the systematic exploration of structure-activity relationships (SAR). By making small, controlled changes to a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity.

Numerous studies have been conducted on libraries of quinoline derivatives to establish SAR. For example, in a series of quinoline-based furanones and pyrrolones, it was observed that the presence of an electron-withdrawing group, such as a nitro (-NO₂) or chloro (-Cl) group, on the quinoline ring was often associated with enhanced biological activity. nih.gov Specifically, the compound 3-[(2-Chloro-6-nitroquinolin-3-yl)methylene]-5-(biphenyl-4-yl)furan-2(3H)-one was identified as a potent anti-inflammatory agent. nih.gov

Similarly, in a library of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives tested for anticancer activity, specific substitutions on the aminomethyl portion led to significant differences in potency. nih.gov Compounds 4d (with a 4-chlorophenyl group) and 4i (with a 2-fluorophenyl group) displayed the most potent activity against several cancer cell lines, highlighting the importance of the substituent's nature and position on the appended phenyl ring. nih.gov

In the development of nitroxoline (B368727) derivatives based on a 5-nitroquinoline (B147367) scaffold, SAR studies revealed how modifications to the side chain attached at the 8-position influenced antiproliferative activity against pancreatic cancer cells. nih.govuniroma1.it The length, flexibility, and electronic nature of this side chain were all found to be critical determinants of activity. nih.govtandfonline.com These examples underscore the power of SAR in guiding the rational design of more effective therapeutic agents based on the this compound scaffold. researchgate.net

Table 2: SAR Highlights from Quinoline Derivative Libraries

| Derivative Class | Structural Modification | Impact on Activity | Target/Assay | Reference |

| Quinoline-Furanones/Pyrrolones | Addition of -NO₂ or -Cl to quinoline ring | Increased anti-inflammatory activity | Anti-inflammatory assays | nih.govnih.gov |

| Quinoline-Oxadiazole-Thiones | Substitution on appended phenyl ring (e.g., 4-Cl or 2-F) | Increased anticancer activity | Telomerase inhibition, cancer cell lines | nih.gov |

| 5-Nitroquinoline Derivatives | Modification of the side chain at position 8 | Modulated antiproliferative activity | Pancreatic cancer cell lines | nih.govuniroma1.it |

| Quinoline-Tropolone Hybrids | Introduction of -NO₂ group to quinoline and/or tropolone (B20159) ring | Stabilized NH tautomer; potent anticancer activity | Cancer cell lines | nih.gov |

Advanced Spectroscopic and Structural Analysis in Research on 5 Nitroquinolin 2 3h One and Its Derivatives

Crystallographic Studies and X-ray Diffraction for Molecular Architecture Elucidation

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's structure. For derivatives of 5-nitroquinolin-2(3H)-one, single-crystal X-ray diffraction measurements have been instrumental in confirming molecular structures, identifying the presence of independent molecules in the asymmetric unit, and determining the crystal system and space group. nih.gov For instance, the molecular structures of various nitroquinoline derivatives have been successfully elucidated, revealing key details about their planar orientation and solid-state conformation. nih.gov

These studies provide fundamental data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's inherent geometry. The crystallographic data serves as the foundation for more complex analyses of intermolecular forces that dictate the crystal packing and ultimately influence the material's bulk properties.

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent intermolecular interactions. Hydrogen bonding is a particularly significant force in quinolinone derivatives. In the crystal structure of related nitroquinoline compounds, strong intramolecular hydrogen bonds have been identified and characterized. nih.gov For example, the interaction between a hydroxyl group and a nitrogen atom can lead to the formation of a stable pseudo-ring, a feature that is also observable in solution via NMR spectroscopy. nih.gov

The parameters of these hydrogen bonds, such as the distance between donor and acceptor atoms, provide insight into their strength. Charge transfer interactions, another critical intermolecular force, can also be inferred from crystallographic data, particularly in systems with electron-donating and electron-accepting moieties.

Table 1: Representative Hydrogen Bond Data for a Nitroquinoline Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(D-H···A) (°) |

|---|---|---|---|---|

| N-H···O | 0.86 | 2.10 | 2.895 | 152 |

| O-H···N | 0.82 | 1.95 | 2.750 | 165 |

Note: Data is representative and based on findings for structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of novel compounds, providing a highly accurate measurement of the molecular mass. This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. For newly synthesized nitroquinoline derivatives, HRMS is routinely used to confirm that the empirical formula corresponds to the expected chemical structure. nih.gov

Beyond precise mass determination, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. While specific fragmentation data for this compound is not detailed in the provided sources, general fragmentation pathways for quinolone structures can be inferred. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is typically observed. Subsequent fragmentation often involves characteristic losses of small neutral molecules. researchgate.net For a nitro-substituted quinolinone, expected fragmentation could include the loss of the nitro group (NO₂) or related species (e.g., NO, HNO₂), as well as the characteristic loss of carbon monoxide (CO) from the quinolinone ring. researchgate.netnih.gov

Table 2: Predicted HRMS Fragmentation for this compound ([C₉H₆N₂O₃ + H]⁺)

| Fragment Ion | Neutral Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | - | 191.0451 |

| [M+H - H₂O]⁺ | H₂O | 173.0345 |

| [M+H - NO]⁺ | NO | 161.0502 |

| [M+H - CO]⁺ | CO | 163.0499 |

| [M+H - NO₂]⁺ | NO₂ | 145.0549 |

| [M+H - H₂O - CO]⁺ | H₂O, CO | 145.0239 |

Note: These are predicted values based on the elemental composition and common fragmentation pathways of related structures.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Assignment and Tautomerism Studies

Multinuclear NMR spectroscopy, including ¹H and ¹³C NMR, is one of the most powerful techniques for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular structure. For derivatives of this compound, NMR is used to confirm the successful synthesis and purity of the compounds. nih.gov The chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra are used to piece together the connectivity of the molecule. nih.gov

Quinolin-2(3H)-one and its derivatives can theoretically exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (2-hydroxyquinoline). NMR spectroscopy is an excellent method for studying such equilibria in solution. The presence and ratio of tautomers can be determined by observing distinct sets of signals for each form. nih.gov

In studies of related nitro-substituted quinoline (B57606) derivatives, ¹H-NMR has been used to identify the presence of specific tautomers in solution. For instance, a pronounced downfield shift of an OH proton signal (e.g., to ~17 ppm) is indicative of a strong intramolecular hydrogen bond, which can stabilize a particular tautomeric form. nih.gov The choice of solvent can significantly influence the position of the tautomeric equilibrium, and NMR allows for the investigation of these solvent effects. nih.govtruman.edu The disappearance of such a labile proton signal upon addition of D₂O is a classic NMR experiment used to confirm the presence of an -OH or -NH group. nih.gov

The quinolinone scaffold, particularly when substituted with additional donor atoms like in 8-hydroxyquinolines, is known to be an effective chelating agent for various metal ions. NMR titration is a powerful technique used to study the interactions between a ligand and a metal ion in solution. By monitoring the changes in the ¹H or ¹³C NMR spectrum of the ligand upon incremental addition of a metal ion, one can gain insight into the coordination process. ptfarm.pl

In studies of a 5-nitro-8-hydroxyquinoline-proline hybrid, ¹H NMR spectroscopy was used to investigate complex formation with Zn(II) ions. mdpi.comnih.govnih.gov The coordination of the metal ion to the ligand causes changes in the chemical shifts of the protons near the binding site. A strong line broadening of signals in the aromatic region upon complexation can also be observed. nih.gov By analyzing these spectral changes as a function of the metal-to-ligand ratio, it is possible to determine the stoichiometry of the resulting complexes (e.g., mono, bis, or tris complexes) and identify the specific atoms on the ligand that are involved in the coordination. mdpi.comnih.gov

Infrared (IR) and Electronic Absorption (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and electronic absorption (UV-Vis) spectroscopy are fundamental tools in the characterization of this compound and its derivatives, providing critical insights into their molecular structure and electronic properties. IR spectroscopy is particularly effective for identifying the key functional groups present in the molecule, while UV-Vis spectroscopy elucidates the electronic transitions occurring within the conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule reveals the vibrational frequencies of its bonds. For this compound, the most characteristic absorptions are associated with the nitro (NO₂), carbonyl (C=O), amine (N-H), and aromatic (C=C and C-H) groups. The presence of the electron-withdrawing nitro group can influence the vibrational frequencies of adjacent functional groups.

The nitro group itself is characterized by two strong and distinct stretching vibrations: an asymmetric stretch (ν_as) typically appearing at higher wavenumbers and a symmetric stretch (ν_s) at lower wavenumbers. spectroscopyonline.com The lactam moiety, a cyclic amide, is defined by the presence of a carbonyl group and an N-H group. The C=O stretching vibration in such a ring system gives rise to a strong absorption band. The N-H bond also has a characteristic stretching frequency, which can be influenced by hydrogen bonding in the solid state.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (Lactam) | 3400 - 3100 | Medium |

| C-H Stretch (Aromatic) | Quinoline Ring | 3100 - 3000 | Medium-Weak |

| C=O Stretch | Amide (Lactam) | 1720 - 1670 | Strong |

| C=C Stretch (Aromatic) | Quinoline Ring | 1620 - 1450 | Medium-Variable |

| NO₂ Asymmetric Stretch | Nitro Group | 1560 - 1520 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1360 - 1330 | Strong |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions. The quinolinone core possesses an extended π-conjugated system, and the presence of both electron-donating (the nitrogen atom in the lactam ring) and electron-withdrawing (the nitro and carbonyl groups) substituents significantly influences the electronic structure and, consequently, the absorption spectrum.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur at shorter wavelengths (higher energy). The n→π* transitions, resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are generally of lower intensity and appear at longer wavelengths (lower energy). researchgate.net The specific positions of the absorption maxima (λ_max) are sensitive to the solvent polarity.

Studies on related nitroaromatic compounds indicate that the spectra are often dominated by strong absorptions below 300 nm, which can be ascribed to π→π* transitions involving the nitro and benzene (B151609) groups, and weaker bands at longer wavelengths arising from n→π* transitions. rsc.org

| Absorption Maximum (λ_max) | Molar Absorptivity (ε) | Assignment (Electronic Transition) |

|---|---|---|

| ~250 nm | High (e.g., >10,000 M⁻¹cm⁻¹) | π→π* (involving the nitro group and aromatic system) |

| ~300-350 nm | Low to Medium (e.g., 100-1,000 M⁻¹cm⁻¹) | n→π* (from carbonyl and nitro groups) |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound and its derivatives, Hirshfeld analysis provides invaluable insights into the nature and extent of non-covalent interactions such as hydrogen bonds, π-π stacking, and other van der Waals forces, which collectively govern the crystal packing. The analysis of a closely related compound, 5-nitro-2-oxindole, demonstrates the utility of this approach. rsc.org

The Hirshfeld surface is often visualized by mapping the normalized contact distance (d_norm). This property highlights regions of intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii (strong interactions), white areas representing contacts approximately equal to the van der Waals radii, and blue areas showing contacts longer than the van der Waals radii (weaker interactions).

In the case of 5-nitro-2-oxindole, the Hirshfeld analysis revealed that the most significant contributions to the crystal packing come from O···H, H···H, C···H, and N···H contacts. rsc.org Given the structural similarity, a comparable distribution of intermolecular contacts would be expected for this compound. The presence of the N-H donor and the C=O and NO₂ acceptor groups would facilitate the formation of hydrogen bonds, which would be clearly visible on the d_norm map and in the fingerprint plot.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) (based on 5-nitro-2-oxindole) rsc.org | Description of Interaction |

|---|---|---|

| O···H / H···O | 44.9% | Represents hydrogen bonding and other close contacts involving oxygen and hydrogen atoms. |

| H···H | ~20-30% (Typical value) | Represents van der Waals interactions between hydrogen atoms. |

| C···H / H···C | ~10-15% (Typical value) | Indicates C-H···π interactions and other van der Waals contacts. |

| N···H / H···N | ~5-10% (Typical value) | Suggests potential weak hydrogen bonding involving nitrogen atoms. |

| C···C | ~3-7% (Typical value) | Indicative of π-π stacking interactions between aromatic rings. |

This quantitative breakdown allows researchers to understand the hierarchy of intermolecular forces that stabilize the crystal structure, which is crucial for polymorphism studies and the rational design of crystalline materials.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. rsc.org It is routinely employed to determine properties such as electronic energy, which relates to the stability and reactivity of a molecule. researchgate.net

Optimized Geometrical Configurations and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. derpharmachemica.com This process provides key information on bond lengths, bond angles, and dihedral angles. For related heterocyclic compounds, studies have successfully used DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or cc-pVTZ, to determine these parameters. researchgate.netnih.gov These calculations are vital as the molecular conformation can influence physical, chemical, and biological properties. However, specific optimized geometrical data for 5-nitroquinolin-2(3H)-one is not available in the searched literature.

Simulation of Spectroscopic Data (IR, NMR)

DFT calculations are also used to simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.org Calculated vibrational frequencies (IR) and chemical shifts (NMR) can be compared with experimental data to confirm the molecular structure. derpharmachemica.comnih.gov For numerous related compounds, including other quinoline (B57606) derivatives and nitro-substituted heterocycles, a good correlation between theoretical and experimental spectra has been reported, often using the B3LYP functional. researchgate.netnih.gov A specific simulated IR and NMR analysis for this compound has not been found.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net While FMO analyses have been performed on many quinolinone and nitro-aromatic systems, the specific HOMO-LUMO energy values for this compound are not documented in the available research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. mjcce.org.mk These maps help in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mjcce.org.mk Although MEP analysis is a standard component of computational studies on heterocyclic compounds, a specific MEP map for this compound is unavailable.

Determination of Global Reactivity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). rsc.org These indices provide a quantitative measure of a molecule's stability and reactivity tendencies. For instance, chemical hardness represents the resistance to change in electron distribution, with harder molecules being less reactive. rsc.org While the formulas for these descriptors are well-established and frequently applied, their calculated values for this compound are absent from the literature reviewed.

Quantum Chemical Calculations for Tautomeric Forms and Thermodynamic Stability

This compound can theoretically exist in a tautomeric form, 2-hydroxy-5-nitroquinoline. Tautomerism is the equilibrium between two interconvertible isomers. byjus.com Computational studies on related systems, such as 2-hydroxyquinoline/quinolin-2(1H)-one, have shown that the amide (keto) form is significantly more stable than the hydroxy (enol) form. This is a general trend for this class of heterocycles. chemrxiv.orgnih.gov Therefore, it is highly probable that this compound is the overwhelmingly dominant and most thermodynamically stable tautomer compared to 2-hydroxy-5-nitroquinoline. However, a specific study quantifying the energy difference between these two tautomers for the nitro-substituted compound could not be located.

Applications and Emerging Research Directions in Medicinal Chemistry

Role as Precursors and Building Blocks for Synthesizing Biologically Active Compounds

5-Nitroquinolin-2(3H)-one and its close isomers serve as crucial starting materials for the synthesis of more complex molecules with therapeutic potential. The reactivity of the quinolinone core, combined with the directing effects of the nitro group, allows for a range of chemical modifications, leading to the generation of diverse compound libraries for biological screening.

The quinolinone scaffold is a key component in the development of inhibitors targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in certain types of cancer, particularly diffuse large B-cell lymphoma (DLBCL). nih.govacs.org Research has demonstrated that derivatives of 6-nitroquinolin-2(1H)-one, a close structural isomer of this compound, can be chemically transformed into potent BCL6 inhibitors. nih.govacs.orgresearchgate.net The synthesis of these inhibitors often involves a multi-step process. nih.govacs.org

For instance, a synthetic route to a quinolinone-based BCL6 inhibitor (compound 2 ) started from the commercially available 6-nitroquinolin-2(1H)-one (3 ). acs.org This highlights the utility of the nitroquinolinone core as a foundational element for constructing complex molecules that can modulate protein-protein interactions, a key strategy in modern drug discovery. nih.gov The initial hit compound 2 demonstrated an IC₅₀ of 2.7 μM in a biochemical assay for BCL6 inhibition. acs.org

Exploration as Pharmacophores in Modern Drug Discovery Programs

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a drug to interact with a specific biological target and elicit a biological response. The this compound structure possesses key features, such as hydrogen bond donors and acceptors, an aromatic system, and a nitro group capable of various interactions, making it an attractive pharmacophore for drug design.

The quinolin-2(1H)-one core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. icm.edu.pl Its derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and antimalarial agents. icm.edu.pl The inclusion of a nitro group at the 5-position can significantly influence the electronic properties and biological activity of the molecule, making the this compound moiety a subject of interest in the rational design of new therapeutic agents.

Research in Anticancer Agent Development

The quinoline (B57606) and quinolinone scaffolds are integral to the development of new anticancer agents. mdpi.com The planar aromatic ring system can intercalate with DNA, and the various functional groups can interact with key enzymes and receptors involved in cancer cell proliferation and survival. The presence of a nitro group can enhance the cytotoxic potential of these compounds.

Derivatives of 5-nitroquinoline (B147367) have been synthesized and evaluated for their anticancer activity. For example, a series of 2-phenylquinoline (B181262) amide derivatives, synthesized from 5-nitroquinoline, were tested against the MDA-MB-231 breast cancer cell line. derpharmachemica.com The IC₅₀ values for these compounds ranged from 16.28 to 33.05 μM, indicating moderate anticancer activity. derpharmachemica.com Another study on 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a compound with a related nitro-aromatic structure, showed significant cytotoxicity in 8 out of 13 human tumor cell lines tested. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| 2-Phenylquinoline Amide Derivatives | MDA-MB-231 (Breast Cancer) | 16.28 - 33.05 μM |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | Various Human Tumor Cell Lines | Significant cytotoxicity in 8 of 13 lines |

Anti-infective and Antimicrobial Research

The emergence of drug-resistant pathogens has created an urgent need for new anti-infective agents. The this compound scaffold and its derivatives have been explored for their potential to combat a range of microbial and parasitic infections.

Quinoline derivatives have a long history of use as antimicrobial agents. The nitro group, in particular, is a well-known feature in many antimicrobial drugs. nih.gov A series of novel quinolinone-containing 1,3,5-triazine (B166579) derivatives have been synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. icm.edu.pl

In one study, 2-phenylquinoline amide derivatives synthesized from 5-nitroquinoline were evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). derpharmachemica.com Several of the synthesized compounds exhibited moderate activity against the tested bacterial strains. derpharmachemica.com Another study investigated silver(I) complexes of 5-nitroquinoline and found that they exhibited better bactericidal results than silver nitrate (B79036) against several standard non-resistant bacterial strains. researchgate.net

Research into 5-nitro-thiophene-thiosemicarbazone derivatives has shown their potential as antifungal agents against Candida species and Cryptococcus neoformans. nih.gov These findings suggest that the 5-nitro-aromatic scaffold is a promising feature for the development of new antifungal drugs. nih.gov

| Compound/Derivative Class | Organism | Activity |

|---|---|---|

| 2-Phenylquinoline Amide Derivatives | Staphylococcus aureus | Moderate |

| Bacillus subtilis | Moderate | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Moderate | |

| Silver(I) complexes of 5-nitroquinoline | Standard non-resistant bacteria | Better than AgNO₃ |

| 5-Nitro-thiophene-thiosemicarbazones | Candida sp., Cryptococcus neoformans | Potential antifungal agents |

Quinoline-based compounds have been a cornerstone of antimalarial therapy for centuries, with quinine (B1679958) and chloroquine (B1663885) being notable examples. Research continues to explore new quinoline derivatives to overcome the challenge of drug-resistant malaria. nih.gov Several studies have investigated the antimalarial potential of various quinoline derivatives, with some showing significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netexcli.de The this compound scaffold represents a potential starting point for the design of new antimalarial agents.

Leishmaniasis is another parasitic disease for which new treatments are needed. Quinolinone derivatives have been investigated for their antileishmanial properties. A study on 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives identified compounds with potent in vitro activity against Leishmania donovani. rsc.orgnih.gov One compound, 5m , demonstrated an anti-amastigote IC₅₀ of 8.36 μM. rsc.orgnih.gov Furthermore, research on 5-nitroindazole (B105863) derivatives has shown potent and selective in vitro activity against Leishmania amazonensis, with one derivative exhibiting an IC₅₀ of 0.46 μM against amastigotes. nih.govsemanticscholar.org These findings underscore the potential of the 5-nitro-heterocyclic scaffold in the development of novel antileishmanial drugs. nih.govsemanticscholar.org

| Compound Class | Disease | Organism | Activity (IC₅₀) |

|---|---|---|---|

| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | Leishmaniasis | Leishmania donovani (amastigote) | 8.36 μM (for compound 5m) |

| 5-Nitroindazole derivatives | Leishmaniasis | Leishmania amazonensis (amastigote) | 0.46 μM |

Antimycobacterial Potential and Activation Mechanisms

Nitro-containing compounds, including various nitroquinolines, have emerged as a critical area of research in the development of new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tb). researchgate.netnih.gov Several 6-nitroquinolone derivatives have demonstrated potent inhibitory activity against M. tb and other atypical mycobacteria. nih.gov The presence of the nitro group is often crucial for the antimycobacterial effect. nih.gov

The mechanism of action for many nitro-containing antitubercular agents is dependent on bioreductive activation within the mycobacterial cell. nih.gov These compounds typically act as prodrugs that are activated by specific mycobacterial enzymes. A key enzyme in this process is the deazaflavin-dependent nitroreductase (Ddn), which is dependent on the cofactor F420. nih.govnih.gov Upon activation, the nitro group is reduced, leading to the formation of reactive nitrogen species, such as nitric oxide. nih.gov These reactive species can then exert a bactericidal effect through non-specific pathways, making them effective against both replicating and non-replicating (persistent) bacteria. nih.govnih.gov

Resistance to these compounds is often linked to mutations in the genes responsible for the F420 cofactor biosynthesis pathway or in the Ddn enzyme itself, preventing the activation of the prodrug. nih.govresearchgate.net This mechanism of activation is shared by other notable nitro-containing drugs, including pretomanid (B1679085) and delamanid, which are used to treat multidrug-resistant TB. nih.gov Research has shown that the specific positioning of the nitro group(s) on the aromatic ring system is essential for potent activity and proper activation by the Ddn enzyme. nih.gov For example, studies on dinitrobenzyl-containing compounds found that a 3,5-dinitrophenyl arrangement was superior for antimycobacterial activity compared to 2,4- or 2,6-dinitro isomers. nih.gov

Table 1: Examples of Nitro-Containing Compounds and Their Activation

| Compound Class | Activation Enzyme | Key Cofactor | Proposed Mechanism |

|---|---|---|---|

| Nitroimidazoles (e.g., Pretomanid) | Deazaflavin-dependent nitroreductase (Ddn) | F420 | Release of reactive nitrogen species |

| Nitrofurans | Ddn and other F420-dependent reductases | F420 | Undefined, depends on F420 machinery |

| 5-Nitrothiophenes | Deazaflavin-dependent nitroreductase (Ddn) | F420 | Release of nitric oxide |

| Dinitrobenzamides | Decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1) Inhibitors | N/A | Inhibition of cell wall synthesis |

Development of Prodrug Strategies for Nitroquinoline Compounds

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, limited bioavailability, or toxicity, without fundamentally altering its core pharmacophore. nih.govmdpi.com A prodrug is a chemically modified, inactive or less active form of a drug that undergoes biotransformation in the body to release the active parent drug. acs.org This approach has been successfully applied to approximately 10% of all globally marketed drugs. acs.org

For nitroaromatic compounds, a key challenge can be their potential genotoxicity, which is often linked to the reduction of the nitro group. nih.gov Prodrug strategies can be employed to improve the physicochemical properties of these compounds, which can in turn decrease toxicity and enhance biological activity. nih.gov By modifying the parent molecule, it is possible to improve its absorption, distribution, metabolism, and excretion (ADMET) profile. acs.org

While the nitro group itself is often essential for the bioactivation of antimycobacterial nitroquinolines, other parts of the molecule can be derivatized to create prodrugs. This allows for the improvement of drug-like properties while preserving the necessary functionality for the mechanism of action. acs.orgresearchgate.net The goal is to create a derivative that is stable until it reaches the target site, where it can be cleaved to release the active nitroquinoline compound. mdpi.com

Multi-Target Drug Design Approaches Leveraging the Quinoline Scaffold

The development of drugs that can simultaneously modulate multiple biological targets is a growing strategy in medicinal chemistry, particularly for complex diseases like cancer and infectious diseases. mdpi.com This multi-target approach can lead to improved efficacy, synergistic effects, and a lower likelihood of developing drug resistance compared to single-target agents. mdpi.com

The quinoline ring is considered a "privileged scaffold" because its structure can be readily functionalized at multiple positions, allowing it to interact with a diverse range of biological targets. nih.govresearchgate.net This versatility makes it an excellent starting point for the design of multi-target inhibitors. mdpi.com

In the context of cancer, for example, quinoline derivatives have been designed to simultaneously inhibit multiple targets critical for cancer progression, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and certain ATP-binding cassette (ABC) transporters involved in drug efflux. mdpi.com By creating hybrid molecules that combine the quinoline core with other pharmacophores, researchers can develop agents with dual or multiple modes of action. nih.govrsc.org Computational methods like molecular docking and molecular dynamics simulations are frequently used to predict how these designed compounds will bind to their intended targets, guiding the synthesis of more effective multi-target drug candidates. mdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for 5-nitroquinolin-2(3H)-one derivatives, and how are intermediates characterized?

- Methodological Answer : A widely used approach involves nitration and cyclization of β-ketoacid precursors under acidic conditions (e.g., HNO₃/H₂SO₄). For example, nitration of β-ketoacid 3 yields 6-ethyl-4-hydroxy-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, confirmed by mass spectrometry (m/z 302) and IR spectroscopy (loss of α-pyrone O-C=O absorption at 1765 cm⁻¹ after hydrolysis) . Key intermediates like 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one (compound 4) are characterized via ¹H NMR (e.g., active methylene protons at δ 6.14 ppm and hydroxyl protons at δ 14.71 ppm) .

Q. How can functionalization at the C3 position of this compound be achieved?

- Methodological Answer : Electrophilic substitution at C3 is facilitated by reactions with bromine (in acetic acid) or chlorine (using SOCl₂ in dioxane). For instance, bromination of compound 4 yields 3-[dibromo(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (compound 6), monitored by tracking the disappearance of active methylene protons in ¹H NMR . Cyclocondensation with nucleophiles like chromone-3-carbonitrile can also generate fused heterocycles (e.g., pyrazolo[4,3-c]quinolines) .

Q. What safety precautions are critical when handling this compound derivatives?

- Methodological Answer : Derivatives may exhibit acute toxicity (oral, Category 4) and cause skin/eye irritation. Use PPE (gloves, goggles), avoid dust formation, and ensure fume hood ventilation. For spills, employ alcohol-insoluble foam or CO₂-based extinguishers due to risks of NOx and HBr gas release .

Advanced Research Questions

Q. How can mechanistic contradictions in cyclization pathways be resolved?

- Methodological Answer : Conflicting data on cyclization intermediates (e.g., non-isolable nitrated intermediates) are addressed via in situ monitoring (e.g., IR spectroscopy for α-pyrone ring opening) and isotopic labeling. For example, nitration of β-ketoacid 3 under strongly acidic conditions proceeds via a nitrated methylene intermediate that rapidly cyclizes, confirmed by mass spectrometry .

Q. What strategies optimize yields in the synthesis of dihydroquinolinone derivatives?

- Methodological Answer : Use NaH in anhydrous DMF to activate the quinolinone core for alkylation. For example, reacting 6-nitro-3,4-dihydroquinolin-2(1H)-one with 1-chloro-3-iodopropane yields 1-(3-chloropropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (compound 36) with 85% yield after column chromatography . Optimize nucleophilic substitution by adjusting reaction time (e.g., 12–24 hr) and temperature (25–60°C) .

Q. How do structural modifications influence biological activity in quinolinone derivatives?

- Methodological Answer : Introduce aminoalkyl side chains (e.g., dimethylamino or pyrrolidine groups) to enhance interactions with biological targets. For USP7 inhibitors, substituents at C6 and C7 (e.g., nitro or methoxy groups) correlate with IC₅₀ values. Compound C19 (IC₅₀ = 0.595 μM) shows superior inhibition due to its trifluoromethyl-phenyl moiety enhancing hydrophobic binding .

Notes

- Synthesis : Prioritize regioselective nitration and heterocyclic fusion for novel scaffolds.

- Characterization : Combine NMR, IR, and HRMS to resolve structural ambiguities.

- Biological Testing : Use Ub-AMC assays for USP7 inhibition and Congo red for amyloid aggregation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.